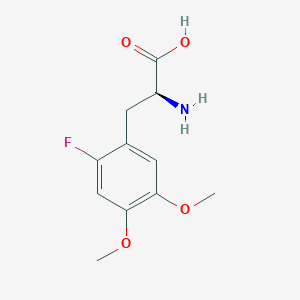
4,5-Dimethoxy-6-Fluoro L-DOPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethoxy-6-Fluoro L-DOPA is a synthetic derivative of L-DOPA, a precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medical imaging and treatment of neurological disorders. The addition of methoxy and fluoro groups to the L-DOPA molecule enhances its properties, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-6-Fluoro L-DOPA typically involves multiple steps. One common method includes the nucleophilic substitution of a nitro group with a fluorine atom, followed by the introduction of methoxy groups. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves automated synthesis processes to ensure consistency and scalability. The use of commercial disposable cassettes and automated modules has been reported to streamline the production process, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-6-Fluoro L-DOPA undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The methoxy and fluoro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like meta-chloroperoxybenzoic acid for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as dimethyl sulfoxide (DMSO) and methanol are often used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroxy derivatives, which can be further utilized in different scientific applications.
Scientific Research Applications
4,5-Dimethoxy-6-Fluoro L-DOPA has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter pathways and brain function.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-6-Fluoro L-DOPA involves its conversion to dopamine in the brain. The compound crosses the blood-brain barrier and is decarboxylated by aromatic amino acid decarboxylase to form dopamine. This process helps in replenishing dopamine levels in patients with neurological disorders, thereby alleviating symptoms .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro L-DOPA: Similar in structure but lacks the methoxy groups, making it less effective in certain applications.
3,4-Dihydroxy-6-Fluoro L-Phenylalanine: Another derivative used in PET imaging but with different pharmacokinetic properties.
L-DOPA: The parent compound, widely used in the treatment of Parkinson’s disease but with different efficacy and side effects.
Uniqueness
4,5-Dimethoxy-6-Fluoro L-DOPA stands out due to its enhanced ability to cross the blood-brain barrier and its improved stability, making it more effective in medical imaging and treatment applications.
Properties
Molecular Formula |
C11H14FNO4 |
|---|---|
Molecular Weight |
243.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO4/c1-16-9-4-6(3-8(13)11(14)15)7(12)5-10(9)17-2/h4-5,8H,3,13H2,1-2H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
DFOGJHFCUVXMFI-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C[C@@H](C(=O)O)N)F)OC |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















